molecular formula C12H14ClNO B10844535 5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one

5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one

Cat. No.: B10844535
M. Wt: 223.70 g/mol
InChI Key: QCCANQQHOCXGTL-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by a piperidine ring substituted with a 4-chlorophenyl group and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with methylamine and acetone in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorophenylmethanol .

Scientific Research Applications

5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-phenyl)-1-methyl-piperidin-2-one is unique due to its specific piperidine ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methylpiperidin-2-one

InChI

InChI=1S/C12H14ClNO/c1-14-8-10(4-7-12(14)15)9-2-5-11(13)6-3-9/h2-3,5-6,10H,4,7-8H2,1H3

InChI Key

QCCANQQHOCXGTL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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